(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate
Description
(1,7,7-Trimethyl-2-bicyclo[221]heptanyl) 2-(2,4-difluorophenyl)acetate is a complex organic compound that features a bicyclic structure with a trimethyl substitution and a difluorophenyl acetate group
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2O2/c1-17(2)12-6-7-18(17,3)15(9-12)22-16(21)8-11-4-5-13(19)10-14(11)20/h4-5,10,12,15H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJKMKLQMOTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CC3=C(C=C(C=C3)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction. The trimethyl substitution is introduced through alkylation reactions, and the difluorophenyl acetate group is added via esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic compound with a similar structure but different functional groups.
Isobornyl acetate: A similar ester with a different bicyclic core.
Bornyl acetate: Another ester with a similar bicyclic structure.
Uniqueness
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate is unique due to its combination of a bicyclic core with a trimethyl substitution and a difluorophenyl acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
